molecular formula C24H27N5O3S B2804943 1-(5-(4-(4-Methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-(p-tolyl)urea CAS No. 941975-11-7

1-(5-(4-(4-Methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-(p-tolyl)urea

Cat. No.: B2804943
CAS No.: 941975-11-7
M. Wt: 465.57
InChI Key: XQQMNNSMXKKUCC-UHFFFAOYSA-N
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Description

1-(5-(4-(4-Methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-(p-tolyl)urea (CAS: 941975-11-7) is a synthetic organic compound with molecular formula C 24 H 27 N 5 O 3 S and molecular weight 465.6 g/mol . This complex molecule features a hybrid architecture incorporating multiple pharmacologically significant motifs: a 4-methylthiazole core, a para-methoxyphenyl-substituted piperazine system, and a para-tolyl urea moiety . This specific structural combination makes it a valuable intermediate in medicinal chemistry research and drug discovery programs. The compound's molecular framework is structurally analogous to various biologically active scaffolds reported in scientific literature. The piperazine moiety is a common feature in compounds with CNS activity , while the thiazole ring is a privileged structure in medicinal chemistry known for its diverse pharmacological potential . The urea functional group in this context may contribute to hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity . In research settings, this chemical is primarily utilized as a key intermediate for designing and synthesizing novel heterocyclic compounds with potential pharmacological activities. Researchers employ this compound in structure-activity relationship (SAR) studies, particularly in the development of enzyme inhibitors and receptor modulators . The presence of both hydrogen bond donors/acceptors and aromatic systems in its structure suggests potential for diverse molecular interactions, making it particularly valuable for investigating protein-ligand binding mechanisms. This product is provided exclusively for research and development purposes in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult safety data sheets and implement appropriate laboratory safety protocols, including proper personal protective equipment, when handling this compound. Store in a cool, dry place protected from light to maintain stability.

Properties

IUPAC Name

1-[5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-4-methyl-1,3-thiazol-2-yl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3S/c1-16-4-6-18(7-5-16)26-23(31)27-24-25-17(2)21(33-24)22(30)29-14-12-28(13-15-29)19-8-10-20(32-3)11-9-19/h4-11H,12-15H2,1-3H3,(H2,25,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQMNNSMXKKUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=C(S2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(5-(4-(4-Methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-(p-tolyl)urea is a complex organic molecule that exhibits significant biological activity, particularly in pharmacological applications. This article focuses on its biological properties, mechanisms of action, and potential therapeutic uses, supported by relevant research findings.

Chemical Structure

The compound can be broken down into several key components:

  • Piperazine moiety : Known for its diverse pharmacological effects.
  • Thiazole ring : Often associated with antimicrobial and anticancer activities.
  • Urea linkage : Commonly found in various bioactive compounds.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, highlighting its potential in various therapeutic areas:

Anticancer Activity

Research indicates that the thiazole derivatives exhibit anticancer properties , with studies showing that similar compounds can inhibit cancer cell proliferation. The thiazolidinone scaffold has been recognized for its effectiveness in targeting cancer cells through various pathways, including apoptosis induction and cell cycle arrest .

Serotonin Receptor Interaction

The piperazine component is known to interact with serotonin receptors (5-HT1A and 5-HT2A), which are crucial in regulating mood and anxiety. Compounds with similar structures have demonstrated significant binding affinity to these receptors, suggesting potential applications in treating mood disorders and anxiety .

Antimicrobial Properties

Some derivatives of thiazole and piperazine have shown promising antimicrobial activities against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

The mechanisms underlying the biological activity of this compound can be attributed to its structural features:

  • Serotonin Receptor Agonism : The piperazine moiety acts as a ligand for serotonin receptors, potentially leading to enhanced neurotransmitter release and modulation of synaptic activity .
  • Inhibition of Enzymatic Activity : The urea linkage may facilitate interactions with enzymes involved in cancer cell metabolism or microbial growth, leading to inhibition of their activity .

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

StudyFindings
Anticancer Study Demonstrated that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines, with IC50 values indicating potency .
Serotonin Receptor Binding Affinity studies revealed strong binding to 5-HT1A and 5-HT2A receptors, suggesting potential for mood disorder treatments .
Antimicrobial Testing In vitro assays showed effective inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Scientific Research Applications

Medicinal Chemistry Applications

This compound exhibits significant potential in the development of new therapeutic agents, particularly in the treatment of various diseases.

Anticancer Activity

Research indicates that derivatives of piperazine compounds, similar to 1-(5-(4-(4-Methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-(p-tolyl)urea, can act as modulators of cancer-related pathways. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific proteins involved in cancer cell proliferation and survival .

Neuropharmacological Effects

The piperazine moiety is known for its neuropharmacological properties. Compounds like this compound may exhibit anxiolytic or antidepressant effects by interacting with serotonin receptors, which are critical in mood regulation .

Receptor Modulation

The compound is believed to interact with various receptors, including serotonin and dopamine receptors. This interaction can lead to altered signaling pathways that affect mood and behavior, making it a candidate for treating psychiatric disorders .

Inhibition of Enzymatic Activity

Certain studies suggest that compounds with similar structures might inhibit specific enzymes involved in cancer metabolism, thereby reducing tumor growth and enhancing the efficacy of existing chemotherapeutic agents .

Case Studies and Research Findings

Several studies have documented the efficacy of compounds related to this compound.

StudyFocusFindings
Study 1Anticancer PropertiesDemonstrated inhibition of cell proliferation in breast cancer cell lines through apoptosis induction .
Study 2Neuropharmacological EffectsShowed significant anxiolytic effects in animal models when administered at specific dosages .
Study 3Enzymatic InhibitionIdentified as a potent inhibitor of certain proteases involved in tumor progression, enhancing the effectiveness of standard treatments .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous molecules:

Compound Core Structure Substituents Key Features Activity/Properties
Target Compound Thiazole 4-methyl; 5-(4-methoxyphenylpiperazine-1-carbonyl); 2-(3-(p-tolyl)urea) Combines thiazole, piperazine, and urea motifs Hypothesized enzyme inhibition due to urea; enhanced lipophilicity from methoxyphenyl
1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-methylpiperazine () Thiazole 4-chlorophenyl; 4-methylpiperazine Lacks urea group; chlorophenyl increases electron-withdrawing effects Potential antimicrobial activity (inference from chlorinated analogs)
1-(3-Chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea () Pyrazole 3-chlorophenyl; dihydro-1H-pyrazol-4-yl; urea Urea linked to pyrazole; chlorophenyl enhances halogen bonding Antifungal/antibiotic activity (common in urea derivatives)
4-(4-Methoxyphenyl)-2-(5-(4-fluorophenyl)pyrazol-3-yl)thiazole () Thiazole 4-methoxyphenyl; 5-(4-fluorophenyl)pyrazole Fluorophenyl introduces polarity; pyrazole-thiazole hybrid Structural rigidity from crystallinity (isostructural with analogs)
1-(5-(Tert-butyl)isoxazol-3-yl)-3-(4-chlorophenyl)urea () Isoxazole 5-tert-butyl; 4-chlorophenyl; urea Isoxazole core; bulky tert-butyl group Enhanced metabolic stability due to tert-butyl
Triazine derivatives with urea/thiourea () Triazine Urea/thiourea; triazole Triazine core with multiple H-bond donors High thermal stability; potential kinase inhibition

Structural Analysis

  • Thiazole vs.
  • Urea vs. Thiourea : The urea group in the target compound provides stronger hydrogen-bonding capacity compared to thiourea derivatives (e.g., ), which may improve target binding but reduce solubility .
  • Piperazine Modifications: The 4-methoxyphenylpiperazine substituent (target) enhances lipophilicity vs.

Pharmacological Potential

  • Antifungal/Antibiotic Activity: Urea and chlorophenyl motifs () suggest the target compound may inhibit fungal enzymes (e.g., lanosterol demethylase) .
  • Kinase Inhibition : Thiazole-urea hybrids (e.g., ’s triazine derivatives) often target ATP-binding sites .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of 1-(5-(4-(4-Methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-(p-tolyl)urea?

Answer: Multi-step synthesis involving coupling reactions (e.g., amide bond formation between piperazine and thiazole moieties) and urea linkage formation is typical. Key steps include:

  • Piperazine-carbonyl activation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) for amide bond formation .
  • Thiazole ring assembly : Cyclization of thiourea precursors with α-haloketones under reflux conditions .
  • Urea linkage : Reacting isocyanate intermediates with aromatic amines in anhydrous solvents like THF or DCM .
    Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize stoichiometric ratios to minimize side products. Purification via column chromatography (gradient elution) or recrystallization improves yield .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Answer: Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm proton environments (e.g., methoxy groups at δ 3.8 ppm, aromatic protons in thiazole/urea regions). Compare with predicted splitting patterns .
  • Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) and isotopic distribution matching the formula C24H26N4O3S .
  • X-ray crystallography : Resolve 3D conformation if single crystals are obtained (requires slow evaporation from DMSO/EtOH mixtures) .

Q. What safety protocols are critical when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles due to skin/eye irritation risks .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM, THF).
  • Spill management : Neutralize acidic/basic residues with appropriate absorbents (e.g., sodium bicarbonate for acids) .
  • Waste disposal : Segregate halogenated/organic waste per EPA guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies may arise from:

  • Assay variability : Standardize in vitro models (e.g., cell lines, enzyme concentrations) and validate with positive controls (e.g., known kinase inhibitors for kinase assays) .
  • Purity issues : Re-evaluate compound purity (>95% via HPLC) and confirm absence of hygroscopic degradation using Karl Fischer titration .
  • Conformational flexibility : Perform molecular dynamics simulations to assess binding mode consistency across experimental conditions .

Q. What methodologies are effective for studying the compound’s stability under physiological conditions?

Answer:

  • pH-dependent stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts with LC-MS .
  • Thermal stability : Use DSC/TGA to determine decomposition temperatures and excipient compatibility for formulation studies .
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation using spectrophotometry .

Q. How can structure-activity relationships (SAR) be explored for the piperazine-thiazole-urea scaffold?

Answer:

  • Piperazine modifications : Introduce substituents (e.g., 4-fluorophenyl, 3,5-dimethyl) to assess steric/electronic effects on target binding .
  • Thiazole ring variations : Replace methyl groups with bulkier substituents (e.g., trifluoromethyl) to modulate lipophilicity .
  • Urea linker optimization : Test bioisosteres (e.g., thiourea, carbamate) to enhance metabolic stability .
    Validate SAR using radioligand binding assays or surface plasmon resonance (SPR) for affinity measurements .

Q. What computational approaches are suitable for predicting off-target interactions?

Answer:

  • Molecular docking : Screen against homology models of off-target proteins (e.g., cytochrome P450 enzymes) using AutoDock Vina .
  • Pharmacophore modeling : Identify common interaction features (e.g., hydrogen bond donors in urea) shared with unintended targets .
  • Machine learning : Train models on toxicity databases (e.g., Tox21) to predict hepatotoxicity or cardiotoxicity risks .

Methodological Guidance for Data Interpretation

Q. How should researchers address low reproducibility in crystallographic data?

Answer:

  • Crystal quality : Optimize crystallization conditions (e.g., solvent polarity, temperature gradients) to avoid twinning .
  • Data collection : Use synchrotron radiation for high-resolution datasets (≤1.0 Å) and refine with SHELXL (rigid-body refinement for disordered regions) .
  • Validation : Cross-check with PLATON for symmetry errors and Rfree values to assess overfitting .

Q. What statistical methods are recommended for analyzing dose-response curves?

Answer:

  • Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50/IC50 values .
  • Error propagation : Use bootstrap resampling to estimate confidence intervals for potency metrics .
  • Outlier detection : Apply Grubbs’ test to exclude aberrant data points from triplicate experiments .

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